molecular formula C44H36F12FeP2 B12050374 (R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine

(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine

Cat. No.: B12050374
M. Wt: 910.5 g/mol
InChI Key: MNTLEQJADXVKKK-FAVHNTAZSA-N
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Description

®-(-)-1-[(S)-2-(DI(3,5-BIS-TRIFLUOROMETHYLPHENYL)PHOSPHINO)FERROCENYL]ETHYLDI(3,5-DIMETHYLPHENYL)PHOSPHINE is a chiral phosphine ligand used in asymmetric catalysis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-[(S)-2-(DI(3,5-BIS-TRIFLUOROMETHYLPHENYL)PHOSPHINO)FERROCENYL]ETHYLDI(3,5-DIMETHYLPHENYL)PHOSPHINE typically involves the following steps:

    Preparation of the ferrocene derivative: The starting material, ferrocene, is functionalized to introduce the phosphine groups.

    Introduction of the chiral centers: Chiral auxiliaries or chiral catalysts are used to introduce the ® and (S) configurations at the respective positions.

    Coupling reactions: The functionalized ferrocene is coupled with the phosphine ligands under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes:

    Optimization of reaction conditions: Temperature, pressure, and solvent systems are optimized for large-scale production.

    Purification techniques: Advanced purification methods such as chromatography and crystallization are employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

®-(-)-1-[(S)-2-(DI(3,5-BIS-TRIFLUOROMETHYLPHENYL)PHOSPHINO)FERROCENYL]ETHYLDI(3,5-DIMETHYLPHENYL)PHOSPHINE undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Solvents: Common solvents include dichloromethane, toluene, and ethanol.

Major Products

    Phosphine oxides: Formed from the oxidation of the phosphine groups.

    Substituted derivatives: Formed from substitution reactions.

Scientific Research Applications

Chemistry

    Asymmetric Catalysis: Used as a ligand in various asymmetric catalytic reactions to produce enantiomerically pure compounds.

    Organometallic Chemistry: Plays a role in the formation of organometallic complexes with transition metals.

Biology and Medicine

    Drug Development: Utilized in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).

    Biochemical Research: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry

    Fine Chemicals: Used in the production of fine chemicals and specialty materials.

    Agriculture: Applied in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism by which ®-(-)-1-[(S)-2-(DI(3,5-BIS-TRIFLUOROMETHYLPHENYL)PHOSPHINO)FERROCENYL]ETHYLDI(3,5-DIMETHYLPHENYL)PHOSPHINE exerts its effects involves:

    Coordination to Metal Centers: The phosphine ligands coordinate to metal centers in catalytic complexes, influencing the reactivity and selectivity of the metal.

    Induction of Chirality: The chiral centers in the ligand induce chirality in the catalytic reactions, leading to the formation of enantiomerically enriched products.

Comparison with Similar Compounds

Similar Compounds

    BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand used in asymmetric catalysis.

    DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): Known for its use in hydrogenation reactions.

Uniqueness

®-(-)-1-[(S)-2-(DI(3,5-BIS-TRIFLUOROMETHYLPHENYL)PHOSPHINO)FERROCENYL]ETHYLDI(3,5-DIMETHYLPHENYL)PHOSPHINE is unique due to its:

    High Enantioselectivity: Provides superior enantioselectivity in various catalytic reactions compared to other ligands.

    Versatility: Can be used in a wide range of reactions and applications, making it a valuable tool in both academic and industrial settings.

Properties

Molecular Formula

C44H36F12FeP2

Molecular Weight

910.5 g/mol

InChI

InChI=1S/C23H26P.C21H10F12P.Fe/c1-16-10-17(2)13-22(12-16)24(20(5)21-8-6-7-9-21)23-14-18(3)11-19(4)15-23;22-18(23,24)11-5-12(19(25,26)27)8-16(7-11)34(15-3-1-2-4-15)17-9-13(20(28,29)30)6-14(10-17)21(31,32)33;/h6-15,20H,1-5H3;1-10H;/t20-;;/m1../s1

InChI Key

MNTLEQJADXVKKK-FAVHNTAZSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][CH]3)C.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe]

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][CH]3)C.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe]

Origin of Product

United States

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